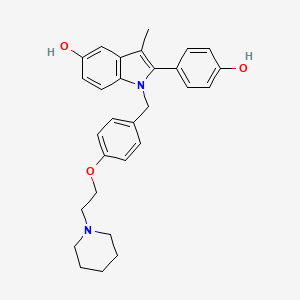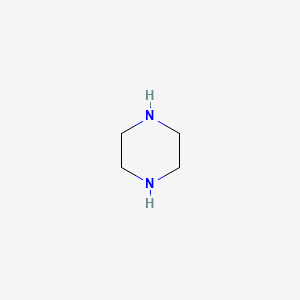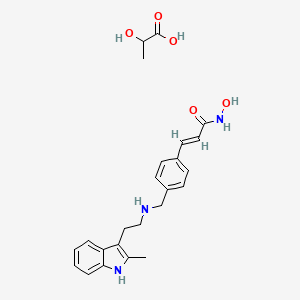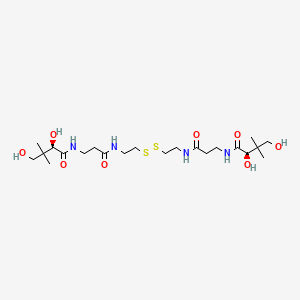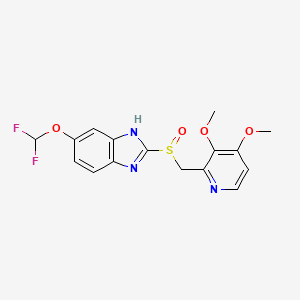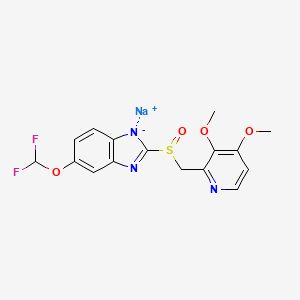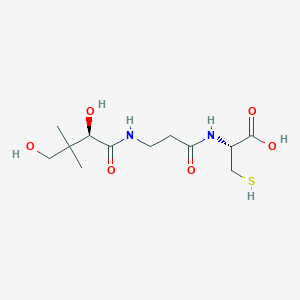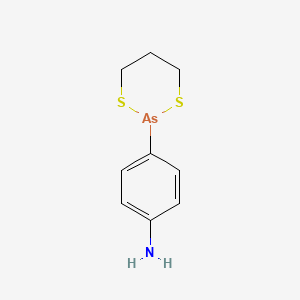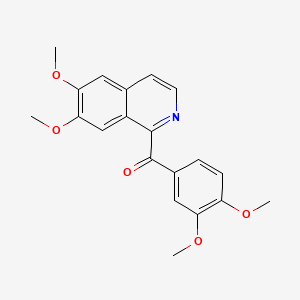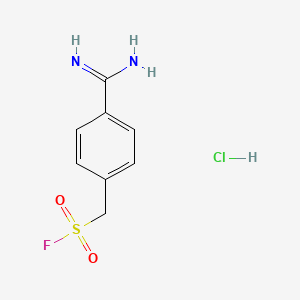
パロキセチンマレアート
概要
説明
Paroxetine maleate is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . It is also used to treat the premenstrual dysphoric disorder, post-traumatic stress disorder, and chronic headache .
Molecular Structure Analysis
The chemical formula of Paroxetine maleate is C23H24FNO7 . Its exact mass is 445.15 and its molecular weight is 445.440 . The elemental analysis shows that it contains Carbon (62.02%), Hydrogen (5.43%), Fluorine (4.27%), Nitrogen (3.14%), and Oxygen (25.14%) .Chemical Reactions Analysis
Paroxetine is almost completely metabolized in animals and the human system. It is well-absorbed orally and undergoes extensive first-pass metabolism that is partially saturable. Its metabolites are pharmacologically inactive in vivo. Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 .Physical And Chemical Properties Analysis
Paroxetine maleate is a white to off-white solid . It is soluble in DMSO to about 12 mg/mL but is insoluble in water .科学的研究の応用
うつ病の治療
パロキセチンマレアートは、うつ病の治療に広く用いられています . 特に21世紀、パンデミック期間においては、多くの家庭医の日常診療において不可欠なものです .
不安障害の治療
不安障害は、子供や思春期に診断されることが多くあります . パロキセチンマレアートは、これらの障害の治療において有望な治療効果を示しています .
社会不安障害の治療
社会不安障害は、不安障害の診断の最大13%を占めることがあります . 社会不安は、社会的な評価や屈辱への恐怖として現れ、社会機能の質を損ないます . パロキセチンマレアートは、これらの状態の治療に使用されます .
4. 小児および青年における適応外使用最近の研究では、選択的セロトニン再取り込み阻害剤であるパロキセチンマレアートが、小児および青年において適応外で使用されていることが示されています .
薬力学分析
このレビューの中心は、パロキセチンが様々な治療標的に結合する分子メカニズムに基づく薬力学分析に焦点を当てています .
分子標的との相互作用
このレビューの目的は、基本的な化学的および薬学的特性を含む様々な観点から、パロキセチンの複数の分子標的との相互作用について説明することです .
作用機序
Target of Action
Paroxetine Maleate, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . The SERT is crucial to the etiology of affective disorders .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .
Biochemical Pathways
Paroxetine’s action on the SERT affects the serotonin system, a key biochemical pathway in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety .
Pharmacokinetics
Paroxetine is metabolized in the liver, largely mediated by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug . The metabolism of paroxetine by two metabolic pathways provides a buffer against dramatic increases in plasma drug concentrations from the nonlinear component of elimination .
Result of Action
The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to a reduction in symptoms of depression, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . Paroxetine can also influence a variety of cancers, including brain tumor, colon cancer, and breast cancer by blocking some protein kinase signaling pathways involved in tumorigenesis .
Action Environment
Environmental factors can influence the action of Paroxetine. For instance, in aquatic environments, Paroxetine has been found to affect the nutrient cycle by influencing multi-trophic microorganisms and nitrogen transformation in river sediments . It’s also worth noting that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
Safety and Hazards
When handling Paroxetine maleate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
将来の方向性
生化学分析
Biochemical Properties
Paroxetine Maleate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the modulation of neurotransmitter systems .
Cellular Effects
Paroxetine Maleate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Paroxetine Maleate is primarily based on the inhibition of the serotonin transporter, leading to an increase in serotonin levels at the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to be the primary mechanism responsible for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Paroxetine Maleate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Paroxetine Maleate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Paroxetine Maleate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Paroxetine Maleate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Paroxetine Maleate and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUZSKXSWGSRU-QXGDPHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent), 110-16-7 (Parent) | |
| Record name | Paroxetine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042590 | |
| Record name | Paroxetine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64006-44-6 | |
| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64006-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paroxetine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paroxetine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paroxetine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXETINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



